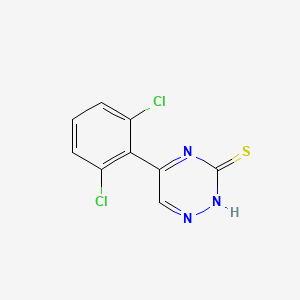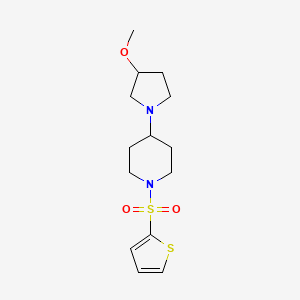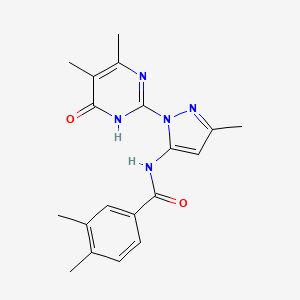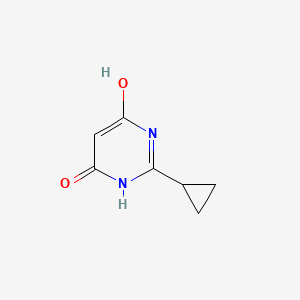![molecular formula C19H28N2O4S B2381159 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034266-89-0](/img/structure/B2381159.png)
3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of bicyclic compound . The molecule also has a methylsulfonyl group and an ethoxyphenyl group attached to it.
Molecular Structure Analysis
The azabicyclo[3.2.1]octane core is a bicyclic structure with a three-membered ring fused to a six-membered ring . The ethoxyphenyl and methylsulfonyl groups are likely attached to different carbon atoms in the structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Bicyclic structures like azabicyclo[3.2.1]octane can undergo a variety of reactions, including cycloadditions .科学的研究の応用
Chemical Synthesis and Molecular Structure
- Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, a compound related to the chemical , has been used in atom-transfer radical cyclizations leading to the synthesis of substituted 3-azabicyclo-[3.3.0]octanes. This process involves iodine atom-transfer annulation followed by ionic cyclization, demonstrating the compound's utility in complex chemical transformations (Flynn et al., 1992).
Pharmacology and Receptor Interaction
- CP-96,345, a compound structurally similar to 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide, acts as a potent nonpeptide antagonist of the substance P (NK1) receptor. This indicates the potential of related compounds in exploring physiological properties of substance P and their roles in diseases (Snider et al., 1991).
Analgesic Potential
- Research on 1-aryl-3-azabicyclo[3.1.0]hexanes, which share a structural motif with the compound , has demonstrated significant analgesic potency, indicating the potential of these compounds in pain management (Epstein et al., 1981).
Synthesis of Natural and Non-Natural Alkaloids
- 3-Hydroxy-4-pyrones, related to the compound in focus, have been used to synthesize highly functionalized azabicyclo[3.2.1]octane moieties, potentially applicable in the synthesis of various tropane alkaloids (Rumbo et al., 1996).
Biocatalysis in Drug Metabolism
- LY451395, a compound structurally related to 3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide, has been used to demonstrate the application of microbial-based biocatalytic systems in producing mammalian metabolites, indicating the potential of similar compounds in drug metabolism research (Zmijewski et al., 2006).
作用機序
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to be involved in various biochemical reactions, such as the asymmetric epoxidation of alkenes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with its targets. Without specific information about this compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its activity .
特性
IUPAC Name |
3-(2-ethoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-25-18-7-5-4-6-14(18)8-11-19(22)20-15-12-16-9-10-17(13-15)21(16)26(2,23)24/h4-7,15-17H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYLMIXQYISAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)